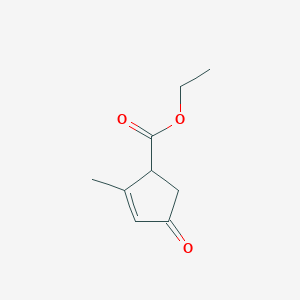
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a cyclopentenone derivative, characterized by a five-membered ring with a ketone and an ester functional group. This compound is often used as an intermediate in organic synthesis due to its reactive nature and structural features .
Mechanism of Action
Target of Action
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate, also known as Hagemann’s ester , is an organic compound used in organic chemistry as a reagent in the synthesis of many natural products including sterols, trisporic acids, and terpenoids . The primary targets of this compound are therefore the biochemical pathways involved in the synthesis of these natural products.
Mode of Action
It has been reported that 4-alkyl-3-methylcyclohex-2-enones have been prepared from this compound through the alkylation of its ethylene glycol acetal .
Biochemical Pathways
The compound is involved in the synthesis of sterols, trisporic acids, and terpenoids . These natural products play crucial roles in various biological processes. For instance, sterols are essential components of cell membranes, while terpenoids have diverse roles including serving as plant hormones and as precursors to vitamins.
Result of Action
The result of the action of this compound is the synthesis of natural products such as sterols, trisporic acids, and terpenoids . These compounds have various biological effects, depending on their specific structures and the cells in which they are produced.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclopentanone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Claisen condensation, followed by cyclization and dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate (Hagemann’s ester): Similar structure but with a six-membered ring.
Methyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its five-membered ring structure, which imparts different reactivity and stability compared to its six-membered ring analogs. This structural difference can influence the compound’s behavior in chemical reactions and its applications in various fields .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h4,8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOFMYNFIRAGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)C=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














